molecular formula C26H25Cl4N3O4 B11025011 4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide

4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide

Cat. No.: B11025011
M. Wt: 585.3 g/mol
InChI Key: VXTSUNBIZYFKMN-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a base such as pyridine.

    Coupling with 4,6-dimethylpyrimidin-2-amine: The resulting acid is then coupled with 4,6-dimethylpyrimidin-2-amine using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrimidinyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the butanoyl moiety.

    Substitution: The dichlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Herbicide: Similar to other dichlorophenoxy compounds, it may act as a herbicide, disrupting plant growth by mimicking natural plant hormones.

Medicine

    Drug Development: Its structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Agriculture: Used as a herbicide to control weed growth.

    Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Herbicide Action: It mimics natural plant hormones (auxins), leading to uncontrolled growth and eventually plant death.

    Biological Targets: It may interact with enzymes or receptors in biological systems, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with similar structural elements.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.

Uniqueness

    Structural Complexity: The presence of both dichlorophenoxy and pyrimidinyl groups makes it more complex than simpler analogs like 2,4-D.

    Its unique structure may offer advantages in specific applications, such as increased selectivity or potency in herbicidal activity.

This compound’s multifaceted nature makes it a subject of interest across various scientific disciplines, from chemistry and biology to industrial applications.

Properties

Molecular Formula

C26H25Cl4N3O4

Molecular Weight

585.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide

InChI

InChI=1S/C26H25Cl4N3O4/c1-16-13-17(2)32-26(31-16)33(24(34)5-3-11-36-22-9-7-18(27)14-20(22)29)25(35)6-4-12-37-23-10-8-19(28)15-21(23)30/h7-10,13-15H,3-6,11-12H2,1-2H3

InChI Key

VXTSUNBIZYFKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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